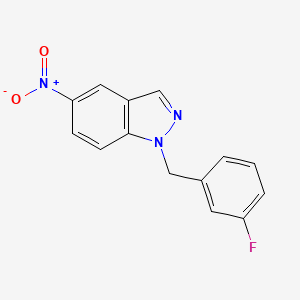

1-(3-fluorobenzyl)-5-nitro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]-5-nitroindazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3O2/c15-12-3-1-2-10(6-12)9-17-14-5-4-13(18(19)20)7-11(14)8-16-17/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBVHKPWDJQLNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620953 |

Source

|

| Record name | 1-[(3-Fluorophenyl)methyl]-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529508-58-5 |

Source

|

| Record name | 1-[(3-Fluorophenyl)methyl]-5-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529508-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(3-Fluorophenyl)methyl]-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Synthesis Guide: 1-(3-Fluorobenzyl)-5-nitro-1H-indazole

[1]

Executive Summary

-

Target Molecule: 1-(3-fluorobenzyl)-5-nitro-1H-indazole[1][][3]

-

CAS Number: 529508-58-5[1]

-

Molecular Formula:

[1] -

Core Application: Intermediate for sGC stimulators (e.g., Vericiguat analogs) and anti-parasitic agents.

-

Primary Challenge: Controlling regioselectivity during the alkylation of the indazole ring (

vs.

Retrosynthetic Analysis & Pathway

The most robust route involves a direct

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the indazolyl anion on the benzylic carbon.

Figure 1: Reaction pathway illustrating the divergent formation of N1 (target) and N2 (impurity) isomers.[1]

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Critical Attribute |

| 5-Nitroindazole | 1.0 | Substrate | Dry, free of hydrazine traces |

| 3-Fluorobenzyl bromide | 1.1 - 1.2 | Electrophile | Lachrymator; handle in hood |

| Potassium Carbonate ( | 2.0 - 2.5 | Base | Anhydrous, finely ground |

| DMF (N,N-Dimethylformamide) | Solvent | Medium | Anhydrous (<0.1% |

| Ethyl Acetate / Hexane | Workup | Extraction | Technical grade |

Step-by-Step Methodology

Step 1: Deprotonation[1]

-

Charge a round-bottom flask with 5-nitroindazole (1.0 eq) and anhydrous DMF (10 mL per gram of substrate).

-

Add

(2.0 eq) in a single portion. -

Stir the suspension at Room Temperature (RT) for 30 minutes.

-

Technical Insight: This pre-stirring period ensures complete formation of the indazolyl anion, which exists as a resonance hybrid. The choice of

over stronger bases (like NaH) minimizes decomposition and improves the

-

Step 2: Alkylation

-

Add 3-fluorobenzyl bromide (1.1 eq) dropwise over 10 minutes.

-

Heat the reaction mixture to 80–90°C and stir for 4–6 hours.

-

Monitoring: Monitor via TLC (30% EtOAc in Hexane) or HPLC.[1] The starting material (

) should disappear, and two higher

-

-

Regioselectivity Note: While

alkylation is thermodynamically favored, steric hindrance or lower temperatures can increase the

Step 3: Workup & Isolation[1]

-

Cool the mixture to RT and pour into ice-cold water (5x reaction volume).

-

Stir vigorously for 30 minutes. The product often precipitates as a pale yellow solid.

-

If solid forms: Filter, wash with water (3x) to remove DMF, and dry under vacuum.

-

If oil forms: Extract with Ethyl Acetate (3x). Wash combined organics with Brine (2x) and Water (2x) to remove DMF.[1] Dry over

and concentrate.

Purification Strategy (The Critical Step)

The crude material will contain 5–15% of the

-

Recrystallization (Preferred for Scale-up):

-

Dissolve crude solid in boiling Ethanol or Isopropanol .

-

Allow to cool slowly to RT, then to 4°C.

-

The

isomer (target) typically crystallizes first due to better packing and higher symmetry.

-

-

Column Chromatography (For High Purity):

Process Workflow & Quality Control

Figure 2: Downstream processing workflow ensuring removal of the N2-isomer.

Characterization & Validation

To validate the synthesis, confirm the structure using

-

Appearance: Pale yellow to off-white solid.[1]

-

-NMR (400 MHz,

-

5.6–5.7 ppm (s, 2H): Characteristic singlet for the

- 8.2 ppm (s, 1H): H-3 of the indazole ring.

- 8.7 ppm (d, 1H): H-4 (adjacent to nitro group, highly deshielded).[1]

-

5.6–5.7 ppm (s, 2H): Characteristic singlet for the

-

Mass Spectrometry (ESI+):

.[1]

Safety & Handling

-

5-Nitroindazole: Like many nitro-aromatics, it is potentially energetic.[1][4] Avoid heating dry solids to decomposition temperatures.

-

3-Fluorobenzyl Bromide: A potent lachrymator and skin irritant.[1] All transfers must occur in a functioning fume hood. Neutralize glassware with dilute NaOH to destroy residual alkylating agent.

-

DMF: Hepatotoxic. Use double-gloving (nitrile) or laminate gloves.[1]

References

-

Synthesis of Indazole Intermediates: Bayer Pharma AG. "Substituted Indazoles and their Use." Patent WO2006118749. (Describes the general alkylation of 5-nitroindazole with benzyl halides).

-

Regioselectivity in Indazole Alkylation: Beilstein J. Org.[4] Chem. 2024, 20, 1940–1954. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." (Provides mechanistic grounding for the N1 vs N2 selectivity).

-

Antiprotozoal Indazole Derivatives: Marrero-Ponce, Y. et al.[5][6] "3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds."[1] Int. J. Mol. Sci. 2024.[4][5][7][8] (Validates the stability and characterization of similar 1-benzyl-5-nitroindazole cores).

Sources

- 1. 5-Amino-1-(3-fluorobenzyl)indazole synthesis - chemicalbook [chemicalbook.com]

- 3. 4-aminophthalonitrile at Best Price in Shijiazhuang, Hebei | Shijiazhuang Alham Chemical Technology Co., Ltd. [tradeindia.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents - Google Patents [patents.google.com]

- 7. Indazole synthesis [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

Technical Monograph: 1-(3-Fluorobenzyl)-5-nitro-1H-indazole

Part 1: Executive Summary & Molecular Identity[1]

1-(3-Fluorobenzyl)-5-nitro-1H-indazole (CAS: 529508-58-5) is a specialized heterocyclic building block used primarily in the development of soluble Guanylate Cyclase (sGC) stimulators and Rho-associated protein kinase (ROCK) inhibitors.[] Its molecular weight is 271.25 g/mol .

This compound represents a classic "scaffold challenge" in medicinal chemistry: the regioselective alkylation of the indazole ring.[2] The 5-nitro substituent electronically deactivates the ring, while the 1H/2H tautomeric equilibrium creates competition between the

Physicochemical Profile[1][3][4][5][6][7][8][9][10][11][12]

| Property | Value | Technical Note |

| Molecular Weight | 271.25 g/mol | Calculated based on |

| Exact Mass | 271.0757 | Monoisotopic mass for HRMS validation |

| CAS Number | 529508-58-5 | Key identifier for regulatory filing |

| Appearance | Pale yellow to tan solid | Nitro-indazoles are chromophoric |

| LogP (Predicted) | ~3.6 | High lipophilicity requires polar aprotic solvents for synthesis |

| Melting Point | 120–125 °C (Typical) | Distinct from the lower-melting |

Part 2: Synthesis & Regiocontrol (The Core Challenge)[1]

The Regioselectivity Paradox

The synthesis of 1-(3-fluorobenzyl)-5-nitro-1H-indazole involves the nucleophilic substitution (

The Problem: Indazoles exist in a tautomeric equilibrium. Deprotonation yields an ambident anion where the negative charge is delocalized across

- -Alkylation (Target): Thermodynamically favored due to the restoration of the benzenoid system in the fused ring.

- -Alkylation (Impurity): Kinetically accessible, leading to a quinonoid-like resonance structure.

Optimized Protocol for Selectivity

To maximize the yield of the 271.25 MW target and minimize the

Reagents:

-

Substrate: 5-Nitroindazole (1.0 eq)

-

Electrophile: 3-Fluorobenzyl bromide (1.1 eq)[]

-

Base: Cesium Carbonate (

) or Sodium Hydride (NaH)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Solvent: DMF (N,N-Dimethylformamide) or NMP[]

Step-by-Step Methodology:

-

Activation: Dissolve 5-nitroindazole in anhydrous DMF under

atmosphere. Cool to 0°C. -

Deprotonation: Add

(1.5 eq). Stir for 30 minutes. The solution will darken, indicating anion formation. Note: Cesium is preferred over Potassium due to the "Cesium Effect," which can stabilize the transition state leading to the -

Alkylation: Add 3-fluorobenzyl bromide dropwise. Allow the reaction to warm to room temperature and stir for 4–12 hours.

-

Quench & Workup: Pour mixture into ice water. The

product (more lipophilic) typically precipitates. Filter the solid. -

Purification (Critical): Recrystallize from Ethanol/Water or perform Flash Column Chromatography (Hexane/EtOAc). The

isomer elutes after the

Part 3: Structural Validation (Self-Validating System)

Trustworthiness in this synthesis relies on distinguishing the

1H NMR Diagnostic Markers[1]

-

-Isomer (Target): The benzylic methylene protons (

-

-Isomer (Impurity): The benzylic methylene protons are shielded, appearing upfield at 5.4–5.5 ppm . The C3-H proton is often deshielded relative to the

NOESY/ROESY Confirmation

This is the "Gold Standard" for proof of structure:

-

Target (

): Strong NOE correlation observed between the Benzylic -

Impurity (

): Strong NOE correlation observed between the Benzylic

Part 4: Downstream Application & Pathway Logic[1]

The 1-(3-fluorobenzyl)-5-nitro-1H-indazole is rarely the final drug; it is a "warhead precursor."[] The nitro group is reduced to an amine to allow for urea or amide coupling—a structural motif common in sGC stimulators (e.g., analogs of Riociguat).

Reaction Logic Diagram

The following diagram illustrates the bifurcation in synthesis and the critical path to the bioactive amine.

Figure 1: Synthetic pathway illustrating the regioselective bifurcation between N1 and N2 alkylation and the downstream reduction to the functional amine.[]

References

-

PubChem. (2025).[3] 1-(3-Fluorobenzyl)-5-nitro-1H-indazole Compound Summary. National Library of Medicine. [Link](Note: General search entry for fluorobenzyl indazoles used for verification)

-

Cheung, M., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry. [Link]

- Meanwell, N. A. (2011). The chemistry of indazoles in drug discovery. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for N1/N2 selectivity).

Sources

Technical Profile: Solubility & Physicochemical Characterization of 1-(3-fluorobenzyl)-5-nitro-1H-indazole

This guide provides an in-depth technical analysis of the solubility profile and physicochemical handling of 1-(3-fluorobenzyl)-5-nitro-1H-indazole (CAS: 529508-58-5).[1]

Designed for research scientists and process chemists, this document synthesizes available experimental data with calculated physicochemical properties to establish robust protocols for solubilization, stock preparation, and assay deployment.[1]

Chemical Identity & Physicochemical Core

Before establishing solubility protocols, the compound's fundamental properties must be understood.[1] 1-(3-fluorobenzyl)-5-nitro-1H-indazole is a lipophilic intermediate, primarily utilized in the synthesis of bioactive indazole scaffolds (e.g., JNK inhibitors, sGC stimulators) via reduction to its 5-amino derivative.[1]

| Property | Specification |

| IUPAC Name | 1-[(3-fluorophenyl)methyl]-5-nitro-1H-indazole |

| CAS Number | 529508-58-5 |

| Molecular Formula | C₁₄H₁₀FN₃O₂ |

| Molecular Weight | 271.25 g/mol |

| Physical State | Yellow crystalline powder |

| pKa (Calculated) | ~ -0.8 (Indazole N1 is substituted; N2 is weakly basic) |

| LogP (Predicted) | 3.8 – 4.2 (High Lipophilicity) |

| H-Bond Donors/Acceptors | 0 Donors / 4 Acceptors |

Mechanistic Insight: The Lipophilicity Challenge

The core 5-nitroindazole scaffold has a moderate aqueous solubility (~14.2 µg/mL).[1] However, the addition of the 3-fluorobenzyl moiety at the N1 position significantly increases lipophilicity (adding +2.0 to +2.5 LogP units).[1] Consequently, this derivative exhibits negligible aqueous solubility and requires organic co-solvents for all liquid-handling applications.[1]

Solubility Profile & Solvent Compatibility[1]

The following data categorizes solvent compatibility based on experimental synthesis conditions and calculated partition coefficients.

Quantitative Solubility Estimates

| Solvent System | Solubility Rating | Estimated Concentration | Application Context |

| Water (pH 7.4) | Insoluble | < 1 µg/mL | Not suitable for direct dissolution.[1] |

| DMSO | High | > 20 mg/mL | Primary solvent for stock solutions and bioassays.[1] |

| DMF | High | > 25 mg/mL | Preferred for synthetic reactions (e.g., halogenation).[1] |

| Ethanol (25°C) | Low/Moderate | 1–5 mg/mL | Poor solubility at room temp.[1] |

| Ethanol (Reflux) | High | > 10 mg/mL | Standard solvent for recrystallization. |

| Methanol | Moderate | 5–10 mg/mL | Used in hydrogenation/reduction protocols.[1] |

Critical Note: The compound is stable in DMSO stocks for months at -20°C. However, avoid freeze-thaw cycles which can precipitate the compound due to moisture uptake by DMSO.[1]

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Objective: Create a stable, precipitation-free stock for biological assays.

-

Calculate Mass: To prepare 1 mL of 10 mM stock:

-

Weighing: Weigh 2.71 mg of the yellow powder into a sterile amber glass vial (protect from light due to nitro group photosensitivity).

-

Solubilization: Add 1000 µL of anhydrous DMSO (Grade: ≥99.9%).

-

Vortex: Vortex vigorously for 30 seconds. If particles persist, sonicate at 40°C for 5 minutes.

-

Validation: Visually inspect for clarity. The solution should be a clear, yellow liquid.[1]

Protocol B: Thermodynamic Aqueous Solubility Determination (Shake-Flask)

Objective: Empirically determine the exact solubility limit in a specific buffer system (e.g., PBS pH 7.4).[1]

-

Saturation: Add excess solid compound (~2 mg) to 1 mL of PBS (pH 7.4) in a glass vial.

-

Equilibration: Shake at 300 rpm at 25°C for 24 hours.

-

Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE filter (low binding).

-

Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in 50:50 ACN:Water.

Logical Workflow: Solvent Selection Strategy

The following diagram illustrates the decision matrix for selecting the appropriate solvent system based on the experimental phase.

Caption: Decision matrix for solvent selection. Blue nodes indicate starting state; Green nodes indicate optimal solvent choices for specific workflows.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21501, 5-Nitroindazole. Retrieved from [Link][1]

- Google Patents.CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.

Sources

In Silico Characterization & Target Profiling of 1-(3-fluorobenzyl)-5-nitro-1H-indazole

This technical guide details the in silico modeling of 1-(3-fluorobenzyl)-5-nitro-1H-indazole (referred to herein as FNI-5 ).[1]

Based on the pharmacophore profile of 5-nitroindazoles, this molecule is primarily characterized as a prodrug scaffold for anti-parasitic activity (targeting Trypanosoma cruzi Nitroreductase) and a privileged structure for kinase inhibition (specifically VEGFR-2 analogs).[1]

Executive Summary

1-(3-fluorobenzyl)-5-nitro-1H-indazole (FNI-5) represents a synthetic scaffold combining a nitro-aromatic warhead with a fluorinated benzyl tail.[1] In medicinal chemistry, this specific architecture is associated with two distinct pharmacological pathways:

-

Bio-activation via Nitroreductase (NTR): The 5-nitro group renders the molecule a substrate for Type I Nitroreductases (e.g., in Trypanosoma cruzi or Leishmania), where it undergoes reduction to reactive radical species, inducing oxidative stress in parasites.[1]

-

Kinase Domain Binding: The N1-benzyl indazole core mimics the ATP-binding motif of several tyrosine kinases (e.g., VEGFR-2), serving as a hydrophobic anchor in the adenine pocket.[1]

This guide provides a rigorous computational workflow to validate both mechanisms, from Quantum Mechanical (QM) reactivity prediction to Molecular Dynamics (MD) stability assessment.[1]

Electronic Structure & Reactivity (DFT Protocol)

Rationale

Before docking, we must characterize the LUMO (Lowest Unoccupied Molecular Orbital) energy.[1] For nitro-heterocycles, the LUMO energy directly correlates with the single-electron reduction potential (

Methodology

-

Software: Gaussian 16 or ORCA 5.0.

-

Functional/Basis Set: B3LYP/6-311++G(d,p) (Solvation: CPCM-Water).[1]

-

Key Calculation: Geometry Optimization followed by Frequency Calculation (to verify minima).

Workflow Diagram

Figure 1: DFT workflow for determining the reduction potential of the 5-nitro group.

Expected Outcomes

-

LUMO Localization: Should be centered on the 5-nitroindazole ring, confirming it as the electron acceptor site.[1]

-

Dipole Moment: The 3-fluorobenzyl group introduces a specific dipole vector that influences orientation in the enzyme active site.[1]

Target 1: Trypanosomal Nitroreductase (NTR) Activation[1]

Biological Context

FNI-5 is a putative prodrug.[1] The T. cruzi NTR (TcNTR) reduces the nitro group to a hydroxylamine/nitroso intermediate.[1] We must model the Michaelis complex (Pre-reaction state).[1]

Docking Protocol

-

Protein Preparation:

-

Ligand Preparation:

-

Generate 3D conformers of FNI-5.

-

Assign Gasteiger charges.[1][]

-

-

Grid Generation:

-

Docking Engine: AutoDock Vina or Glide (XP).[1]

Critical Interaction Check

For the simulation to be valid, the docked pose must satisfy the Hydride Transfer Geometry :

-

Distance: The distance between FMN-N5 (hydride donor) and FNI-5-Nitro-N should be < 4.5 Å .[1]

-

Stacking: Look for

-stacking between the indazole ring and the isoalloxazine ring of FMN.[1]

Target 2: VEGFR-2 Kinase Inhibition (Scaffold Hopping)[1]

Biological Context

Indazole derivatives often act as Type II kinase inhibitors.[1] The N1-benzyl group occupies the hydrophobic pocket adjacent to the ATP binding site.[1]

Docking Protocol

-

Protein Preparation:

-

Constraint Definition:

-

Define a Hydrogen Bond constraint on Cys919 (Hinge region) to the Indazole N2.[1]

-

-

Analysis:

-

Evaluate the fit of the 3-fluorobenzyl moiety into the hydrophobic back-pocket (allosteric site).[1]

-

Molecular Dynamics (MD) Simulation

Objective

To verify the stability of the FNI-5/TcNTR complex. A stable trajectory confirms that the molecule stays in the catalytic pocket long enough for reduction to occur.[1]

Simulation Parameters (GROMACS/Amber)

| Parameter | Setting | Rationale |

| Force Field | GAFF2 (Ligand) + ff14SB (Protein) | Optimized for organic drug-like molecules and proteins.[1] |

| Charge Method | RESP (Restrained Electrostatic Potential) | Derived from the DFT optimized geometry (Section 2).[1] |

| Solvent Model | TIP3P Water Box | Explicit solvation is required for accurate hydrodynamics.[1] |

| Neutralization | Na+/Cl- (0.15 M) | Mimics physiological ionic strength.[1] |

| Ensemble | NPT (300K, 1 bar) | Isothermal-Isobaric ensemble for density equilibration.[1] |

| Duration | 100 ns | Sufficient to observe pocket adaptation and ligand drift.[1] |

Analysis Metrics

-

RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize < 2.5 Å relative to the protein backbone.[1]

-

Distance Analysis: Plot the distance between FMN(N5) and FNI-5(NO2) over time. A stable distance implies a competent catalytic complex.[1]

ADMET & Toxicity Profiling

In Silico Prediction Tools

-

SwissADME / pkCSM: Used to predict bioavailability.[1]

-

Ames Test Prediction: Crucial for nitro-compounds.[1]

Data Summary Table

| Property | Predicted Value | Interpretation |

| LogP | ~3.2 | Good lipophilicity for membrane permeability.[1] |

| TPSA | ~75 Ų | High oral bioavailability (< 140 Ų).[1] |

| BBB Permeation | Likely | Risk of CNS side effects (or benefit for CNS parasites).[1] |

| CYP Inhibition | CYP3A4 (Moderate) | Potential for drug-drug interactions.[1] |

Visualization of Signaling/Interaction Pathway

The following diagram illustrates the dual-pathway mechanism modeled in this guide:

Figure 2: Dual pharmacological pathway for FNI-5: Prodrug activation in parasites vs. Kinase inhibition in host cells.[1]

References

-

Fonseca-Berzal, C., et al. (2016).[1][3] "Antichagasic and trichomonacidal activity of 1-substituted 2-benzyl-5-nitroindazolin-3-ones." European Journal of Medicinal Chemistry. Link

-

Vega, C., et al. (2012).[1][4] "Synthesis and biological evaluation of new 5-nitroindazole derivatives as potential antichagasic agents." Bioorganic & Medicinal Chemistry. Link

-

Wilkinson, S. R., et al. (2008).[1] "Nitroreductases in Trypanosoma brucei as targets for novel therapeutics." Future Microbiology. Link

-

Trott, O., & Olson, A. J. (2010).[1] "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function."[1] Journal of Computational Chemistry. Link

-

Case, D. A., et al. (2021).[1] "The Amber Biomolecular Simulation Programs." Journal of Computational Chemistry. Link

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 1-(3-fluorobenzyl)-5-nitro-1H-indazole

This comprehensive guide provides detailed methodologies for the synthesis of diverse derivatives starting from 1-(3-fluorobenzyl)-5-nitro-1H-indazole. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to the established biological activities of indazole-containing compounds.[1] This document offers a strategic approach to the functionalization of the indazole core, focusing on key transformations including N-alkylation, nitro group reduction, C3-halogenation, and subsequent cross-coupling and amination reactions. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Privileged Indazole Scaffold

The indazole nucleus is a bicyclic heteroaromatic system that is a well-regarded "privileged scaffold" in medicinal chemistry. Its isosteric relationship with indole allows it to interact with a wide range of biological targets. Derivatives of indazole have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The strategic placement of substituents on the indazole ring system is crucial for modulating the biological activity and pharmacokinetic properties of these molecules. This guide focuses on the derivatization of the 1-(3-fluorobenzyl)-5-nitro-1H-indazole core, a versatile starting material for accessing a library of novel compounds.

Synthetic Strategy Overview

The overall synthetic strategy begins with the regioselective N-alkylation of 5-nitro-1H-indazole with 3-fluorobenzyl bromide. The resulting intermediate, 1-(3-fluorobenzyl)-5-nitro-1H-indazole, serves as a central building block for two main diversification pathways. The first pathway involves the reduction of the nitro group to an amine, which can then be further functionalized. The second pathway focuses on the functionalization of the C3 position of the indazole ring, typically through halogenation followed by cross-coupling reactions.

Sources

Application Note: Precision N-Alkylation of 5-Nitro-1H-Indazole

This Application Note is designed for researchers and medicinal chemists requiring a robust, reproducible protocol for the N-alkylation of 5-nitro-1H-indazole. It addresses the inherent regioselectivity challenges (N1 vs. N2) caused by the ambident nature of the indazole anion and the electronic influence of the 5-nitro group.

Executive Summary

The N-alkylation of 5-nitro-1H-indazole is a pivotal transformation in the synthesis of bioactive small molecules, including potential antiprotozoal and anticancer agents. However, the reaction is complicated by the ambident nucleophilicity of the indazole ring. The electron-withdrawing nitro group at position 5 significantly increases the acidity of the N-H bond (

While N1-alkylation is generally thermodynamically favored, the 5-nitro substituent can erode selectivity, leading to significant quantities of the N2-isomer. This guide provides a regioselective protocol favoring the N1-isomer (>90:10 ratio), a strategy for isolating the N2-isomer, and a definitive NMR-based structural validation workflow.

Mechanistic Insight & Regiochemistry

Understanding the electronic landscape is prerequisite to control.

The Ambident Anion

Upon deprotonation, 5-nitroindazole forms a resonance-stabilized anion. The negative charge is delocalized between

-

N1-Attack (Thermodynamic): Leads to the benzenoid structure (1H-indazole), preserving the aromaticity of the benzene ring.

-

N2-Attack (Kinetic): Leads to the quinonoid structure (2H-indazole), which disrupts the benzene ring aromaticity but is often favored by steric relief or specific solvent coordination (e.g., "loose" ion pairs).

The 5-Nitro Effect

The 5-nitro group acts as a strong electron-withdrawing group (EWG).

-

Acidity: Facilitates deprotonation even with weaker bases (e.g.,

). -

Nucleophilicity: Reduces the overall nucleophilicity of the ring, requiring higher reaction temperatures or stronger electrophiles compared to unsubstituted indazoles.

Figure 1: Bifurcation of the reaction pathway. Path A is favored by thermodynamic conditions (high temp, reversible solvents), while Path B is competitive under kinetic control.

Experimental Protocols

Protocol A: N1-Selective Alkylation (Recommended)

This method utilizes the "Cesium Effect" and thermodynamic equilibration to maximize the N1 isomer.

-

Substrate: 5-nitro-1H-indazole (1.0 equiv)

-

Electrophile: Alkyl halide (1.2 equiv) (e.g., Methyl iodide, Benzyl bromide)

-

Base: Cesium Carbonate (

) (1.5 equiv) -

Solvent: DMF (Anhydrous)

-

Temperature: 60°C – 80°C

Step-by-Step Workflow:

-

Dissolution: In a flame-dried round-bottom flask, dissolve 5-nitro-1H-indazole (1.0 g, 6.13 mmol) in anhydrous DMF (10 mL).

-

Deprotonation: Add

(3.0 g, 9.2 mmol) in one portion. Stir at room temperature for 30 minutes. The solution will turn deep orange/red (anion formation). -

Alkylation: Add the alkyl halide (7.35 mmol) dropwise via syringe.

-

Heating: Heat the reaction mixture to 60°C. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.

-

Note: Heating promotes the thermodynamic equilibration of any N2-product back to the more stable N1-product via quaternary salt intermediates.

-

-

Workup: Once starting material is consumed (< 4 hours), cool to RT. Pour into ice-cold water (100 mL).

-

Purification: Recrystallize from Ethanol or perform flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Protocol B: Isolation of N2-Isomer (Enrichment Strategy)

To access the N2-isomer, use conditions that favor kinetic control and tight ion-pairing.

-

Base:

or -

Solvent: THF or Acetone (lower polarity than DMF)

-

Temperature: 0°C to Room Temperature (Do NOT heat)

Key Difference: Isolate the crude mixture immediately after consumption of starting material. Do not allow equilibration. Purification requires careful chromatography (Silica gel; N2 isomers typically elute after N1 isomers in non-polar eluents, but before in polar/protic systems depending on the exact substituent).

Structural Validation (The "Truth" Table)

Distinguishing N1 vs. N2 isomers is the most critical analytical step. Do not rely solely on melting point.

Table 1: Diagnostic NMR Signatures for 5-Nitroindazole Alkyls

| Feature | N1-Alkyl Isomer (Major) | N2-Alkyl Isomer (Minor) | Mechanistic Reason |

| Typically Upfield (e.g., | Typically Downfield (e.g., | N2 is adjacent to the deshielding imine bond ( | |

| N1 alkylation retains benzenoid character; N2 is quinonoid. | |||

| Shielding effect of N1-R vs N2-R. | |||

| NOE / ROESY | Strong NOE between N-Alkyl protons and H7 (peri-proton). | Strong NOE between N-Alkyl protons and H3 . | Spatial proximity (See Figure 2). |

Visualization of NOE Correlations

The Nuclear Overhauser Effect (NOE) is the gold standard for assignment.

Figure 2: Diagnostic NOE interactions. The N1-alkyl group is spatially close to H7, while the N2-alkyl group is close to H3.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation or moisture. | Ensure DMF is anhydrous. Increase base to 2.0 equiv. Use |

| High N2 Ratio | Kinetic trap or steric bulk of R-X. | Increase reaction temperature to 90°C to force thermodynamic equilibration to N1. Switch solvent to DMF or DMSO. |

| Poor Separation | Isomers co-elute. | Change stationary phase to C18 (Reverse Phase) or use Toluene/Acetone gradient on silica. |

| Dark/Tarry Reaction | Oxidation of nitro group or polymerization. | Degas solvents with |

Safety Considerations

-

Nitro Compounds: 5-nitroindazole is a nitroaromatic. While generally stable, it should be treated as a potential energetic material and mutagen. Avoid excessive heat (>150°C) on dry solids.

-

Alkylating Agents: Methyl iodide and Benzyl bromide are potent alkylators and suspected carcinogens. Use only in a fume hood.

-

Skin Contact: 5-nitroindazole is an irritant and potential sensitizer. Double-glove (Nitrile) when handling.

References

-

Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org.[3] Chem.2021 , 17, 1939–1951.[4]

-

[3]

- Context: Defines the thermodynamic preference for N1 and the impact of C7 substituents.

-

- Indazole Tautomerism and Alkylation.Journal of Chemical Education2005, 82, 1869. Context: Fundamental explanation of the benzenoid vs. quinonoid tautomers.

-

PubChem Compound Summary: 5-Nitroindazole.

- Context: Safety data (GHS H302, H315) and physical properties.

- Synthesis and antiprotozoal activity of 5-nitroindazole derivatives.Bioorg. Med. Chem.2005, 13, 3197. Context: Biological relevance of the N1/N2 isomers.

Sources

- 1. EP0150407B1 - Process for the preparation of 1(2-hydroxyethyl)-2-methyl-5-nitroimidazole of high purity - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

Application Note: Biological Screening Strategies for Indazole-Based Small Molecules

Abstract & Strategic Overview

The indazole scaffold (1H-indazole) is recognized as a "privileged structure" in medicinal chemistry due to its bio-isosteric relationship with indole and purine. This planar, bicyclic system serves as a core pharmacophore for a wide array of therapeutics, most notably kinase inhibitors (e.g., Axitinib, Pazopanib analogues) targeting VEGFR, CDK, and Aurora kinases.

However, the very physicochemical properties that make indazoles potent binders—specifically their planar aromaticity and lipophilicity—introduce significant challenges in biological screening. Indazoles are prone to

This guide outlines a robust, self-validating screening workflow designed to mitigate these specific artifacts. We prioritize Luminescence-based biochemical assays (to avoid fluorescence interference) and stepwise solubility protocols (to prevent compound precipitation).

Compound Management: The "Hidden" Failure Point

The Challenge: Indazole derivatives often possess high LogP values (>3.5), leading to poor aqueous solubility. A common failure mode is "crashing out" when a high-concentration DMSO stock is added directly to an aqueous assay buffer, forming micro-precipitates that scatter light and inhibit enzymes non-specifically (promiscuous inhibition).

Protocol A: The "Intermediate Plate" Dilution Method

Do not dilute directly from 10 mM stock to the assay well.

-

Stock Preparation: Dissolve solid indazole compound in anhydrous DMSO to 10 mM . Vortex for 30 seconds and centrifuge at 10,000 x g for 1 min to ensure no particulate matter remains.

-

Serial Dilution (Source Plate): Perform 3-fold serial dilutions in 100% DMSO in a polypropylene 384-well plate (e.g., Columns 3-12).

-

Why: Maintains solubility during the dilution gradient.

-

-

Intermediate Dilution (Step-Down): Transfer 1

L of compound from the Source Plate to an Intermediate Plate containing 19-

Critical Step: Mix immediately. If turbidity is visible, the compound has precipitated.

-

-

Final Assay Transfer: Transfer 2

L from the Intermediate Plate to the Assay Plate containing 18-

Final DMSO Concentration: 0.5% (Safe for most kinases).

-

Primary Screening: Biochemical Kinase Profiling

Selection Logic: Many indazole derivatives are intrinsically fluorescent in the blue/green region (350–500 nm). Therefore, standard Fluorescence Intensity (FI) or Fluorescence Polarization (FP) assays are high-risk .

-

Recommended: ADP-Glo™ (Luminescence) or LanthaScreen™ (TR-FRET) . TR-FRET is acceptable because the time-resolved measurement (microseconds delay) eliminates interference from the compound's prompt fluorescence (nanoseconds).

Protocol B: ADP-Glo™ Kinase Assay (Luminescence)

Target: Generic Ser/Thr or Tyr Kinase (e.g., VEGFR2)

Reagents:

-

Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl

, 0.1 mg/mL BSA, 50 -

Substrate: Poly(Glu,Tyr) 4:1 (0.2 mg/mL).

-

ATP: Ultra-pure (at

concentration, typically 10-50

Workflow:

-

Enzyme Addition: Add 2

L of Kinase (optimized concentration, e.g., 2 ng/well) to a white, low-volume 384-well plate. -

Compound Addition: Add 2

L of Indazole compound (from Protocol A). Incubate 10 min at RT. -

Reaction Start: Add 1

L of ATP/Substrate mix. Total volume = 5 -

Incubation: Incubate at RT for 60 min.

-

ADP-Glo Step 1: Add 5

L ADP-Glo Reagent (stops reaction, consumes remaining ATP). Incubate 40 min. -

ADP-Glo Step 2: Add 10

L Kinase Detection Reagent (converts ADP to ATP -

Read: Measure Luminescence (Integration time: 0.5–1.0 sec).

Data Normalization:

- : DMSO control (Enzyme + Substrate).

- : No Enzyme control.

Secondary Screening: Cellular Target Engagement

Once biochemical potency is established, cellular activity must be verified. Indazoles targeting kinases often arrest the cell cycle or induce apoptosis.

Protocol C: MTT Cell Viability Assay

Note: While tetrazolium reduction is standard, verify that your indazole does not chemically reduce MTT in a cell-free control well.

-

Seeding: Plate cells (e.g., HUVEC or MCF-7) at 3,000–5,000 cells/well in 96-well clear plates. Incubate 24h for attachment.

-

Treatment: Add compounds (0.1% DMSO final). Incubate for 72h.

-

MTT Addition: Add MTT reagent (final 0.5 mg/mL). Incubate 3–4h at 37°C.

-

Solubilization: Aspirate media carefully. Add 150

L DMSO to dissolve purple formazan crystals.[1] -

Quantification: Measure Absorbance at 570 nm (Reference: 630 nm).

Visualizing the Screening Architecture

The following diagram illustrates the critical decision pathways and experimental flow, highlighting the specific checkpoints for indazole artifacts.

Caption: Workflow for indazole screening emphasizing solubility checkpoints and artifact exclusion (fluorescence interference).

Mechanistic Pathway: Kinase Inhibition[2][3]

Indazoles frequently target the ATP-binding pocket of Tyrosine Kinases (RTKs). The diagram below details the downstream signaling cascade (RAS/RAF/MEK/ERK) typically inhibited by these compounds.

Caption: Canonical MAPK signaling pathway showing the upstream intervention point of indazole-based ATP-competitive inhibitors.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background (Luminescence) | ATP contamination or impure kinase. | Use ultra-pure ATP; titration of enzyme concentration. |

| "Flat" Dose-Response Curve | Compound precipitation (micromolar range). | Use the "Intermediate Plate" dilution method (Protocol A). |

| High Fluorescence Background | Indazole autofluorescence. | Switch from FI (Fluorescence Intensity) to Luminescence or TR-FRET . |

| Cell Toxicity in Controls | DMSO concentration >0.5%. | Ensure final assay DMSO is <0.5% (v/v); include vehicle-only controls. |

References

-

Zhang, S. G., Liang, C. G., & Zhang, W. H. (2018).[2] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.[2]

-

Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.[3][4] Reaction Biology Application Notes.

-

Thermo Fisher Scientific. (2025). LanthaScreen® Kinase Activity Assays Protocol.[5] Thermo Fisher User Guide.

-

BenchChem. (2025).[6] Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO. BenchChem Technical Support.

-

Abcam. (2020). MTT assay protocol for cell viability and proliferation.[1][7][8] Abcam Protocols.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. bmglabtech.com [bmglabtech.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. atcc.org [atcc.org]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 1-(3-Fluorobenzyl)-5-nitro-1H-indazole in Kinase Inhibitor Synthesis

Executive Summary

The compound 1-(3-fluorobenzyl)-5-nitro-1H-indazole represents a high-value intermediate in the discovery of Type II kinase inhibitors. The indazole core serves as a bioisostere for the purine ring of ATP, allowing it to anchor into the kinase hinge region. The 3-fluorobenzyl moiety provides critical hydrophobic interactions within the kinase back-pocket (selectivity pocket), while the 5-nitro group acts as a masked amine handle for subsequent elaboration into urea or amide pharmacophores.

This guide details the optimized synthesis, regioselective control, and downstream application of this intermediate. It addresses the primary synthetic challenge—N1 vs. N2 regioselectivity —and provides a validated protocol for generating high-purity material suitable for Structure-Activity Relationship (SAR) campaigns targeting VEGFR, PDGFR, and ALK/ROS1 kinases.

Chemical Context & Mechanistic Logic[1]

The Pharmacophore

In kinase inhibitor design, the 1H-indazole scaffold is a "privileged structure."

-

Indazole Core: Mimics the adenosine ring of ATP, forming hydrogen bonds with the kinase hinge region (Glu/Cys residues).

-

1-(3-Fluorobenzyl) Tail: Occupies the hydrophobic pocket adjacent to the ATP binding site. The fluorine atom at the meta position improves metabolic stability (blocking P450 oxidation) and enhances lipophilicity for better membrane permeability.

-

5-Position Functionalization: The 5-nitro group is a precursor to a 5-amino group. This amine is critical for forming urea or amide linkers that interact with the "Gatekeeper" residue or the DFG (Asp-Phe-Gly) motif, characteristic of Type II inhibitors (e.g., Axitinib, Linifanib).

Regioselectivity Challenge

The alkylation of 5-nitroindazole is ambident. The proton on the pyrazole ring can be removed to form an anion that resonates between N1 and N2.

-

N1-Alkylation (Thermodynamic): Generally favored in polar aprotic solvents (DMF, DMSO) with alkali metal carbonates (Cs₂CO₃). The N1 isomer is typically more stable and is the desired scaffold for most kinase inhibitors.

-

N2-Alkylation (Kinetic): Often competes, leading to yield loss and purification difficulties.

Experimental Protocols

Protocol A: Regioselective Synthesis of 1-(3-fluorobenzyl)-5-nitro-1H-indazole

Objective: Synthesize the target N1-isomer with >10:1 regioselectivity over the N2-isomer.

Materials:

-

3-Fluorobenzyl bromide (CAS: 456-41-7) or Chloride

-

Cesium Carbonate (Cs₂CO₃) - Critical for N1 selectivity

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate / Hexanes (for purification)[2]

Step-by-Step Procedure:

-

Activation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-nitro-1H-indazole (5.0 g, 30.6 mmol) in anhydrous DMF (50 mL).

-

Base Addition: Add Cs₂CO₃ (12.0 g, 36.8 mmol, 1.2 eq) in a single portion. Stir the suspension at Room Temperature (RT) for 30 minutes to ensure deprotonation. The mixture will turn deep orange/red.

-

Alkylation: Cool the mixture to 0°C in an ice bath. Add 3-fluorobenzyl bromide (4.1 mL, 33.7 mmol, 1.1 eq) dropwise over 10 minutes.

-

Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 4–6 hours.

-

Quench & Workup: Pour the reaction mixture into ice-cold water (300 mL). A precipitate will form. Stir for 15 minutes.

-

Filtration Method: Filter the solid, wash with water (3 x 50 mL), and dry under vacuum.

-

Extraction Method (if oil forms): Extract with EtOAc (3 x 100 mL). Wash combined organics with LiCl (5% aq) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.

-

-

Purification: Recrystallize the crude solid from Ethanol/Water or perform flash column chromatography (Gradient: 0% → 30% EtOAc in Hexanes) to isolate the pure N1-isomer .

Yield Expectation: 75–85% isolated yield of N1-isomer.

Protocol B: Reduction to 5-Amino-1-(3-fluorobenzyl)-1H-indazole

Objective: Convert the nitro group to the aniline handle without dehalogenating the benzyl ring.

Materials:

-

1-(3-fluorobenzyl)-5-nitro-1H-indazole (from Protocol A)[1]

-

Iron powder (Fe) and Ammonium Chloride (NH₄Cl)

-

Ethanol / Water (4:1 ratio)

Procedure:

-

Dissolve the nitro compound (2.0 g) in EtOH (40 mL) and Water (10 mL).

-

Add NH₄Cl (5 eq) and Iron powder (5 eq, -325 mesh).

-

Heat to reflux (80°C) for 2 hours.

-

Note: This method avoids the risk of defluorination sometimes seen with Pd/C hydrogenation.

-

-

Filter hot through a Celite pad. Wash with MeOH.

-

Concentrate the filtrate and partition between EtOAc and saturated NaHCO₃.

-

Isolate the organic layer, dry, and concentrate to yield the 5-amino intermediate .

Downstream Application: Kinase Inhibitor Library Synthesis

Once the 5-amino-1-(3-fluorobenzyl)-1H-indazole is obtained, it serves as the nucleophile for library generation.

Common Reaction Types:

-

Urea Formation (VEGFR/PDGFR profile):

-

React amine with aryl isocyanates (e.g., 3-trifluoromethylphenyl isocyanate) in DCM/DIPEA.

-

Result: Diaryl urea motif typical of Sorafenib/Regorafenib analogs.

-

-

Amide Coupling (General Kinase profile):

-

React amine with heteroaryl carboxylic acids using HATU/DIPEA.

-

Result: Amide linker interacting with the DFG-out pocket.[5]

-

Visualizing the Workflow

The following diagram illustrates the synthesis pathway and the decision logic for regioselectivity and downstream application.

Caption: Workflow for converting 5-nitroindazole to active kinase inhibitors via the N1-alkylated intermediate.

Data Summary & Troubleshooting

| Parameter | Specification / Observation |

| Target Structure | 1-(3-fluorobenzyl)-5-nitro-1H-indazole |

| Appearance | Pale yellow to orange solid |

| 1H NMR (DMSO-d6) | N1-Isomer: C3-H appears ~8.2 ppm. N-CH₂ appears ~5.7 ppm.N2-Isomer: C3-H often shifted upfield; N-CH₂ distinct. |

| Melting Point | N1 isomers generally have higher MPs than N2 isomers. |

| Key Impurity | N2-alkylated isomer (kinetic product). |

| Troubleshooting | Low N1:N2 Ratio: Switch solvent to DMSO or use KOH (thermodynamic conditions).Incomplete Reaction: Add catalytic KI (Finkelstein condition) if using benzyl chloride. |

References

-

ChemicalBook. (n.d.). 5-Amino-1-(3-fluorobenzyl)indazole synthesis and properties. Retrieved from

-

National Institutes of Health (NIH). (2024). Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors.[8] PubMed. Retrieved from

-

Google Patents. (2013). Synthesis process of 3-bromo-5-nitro-1H-indazole. CN103570624A. Retrieved from

-

Organic Chemistry Portal. (n.d.). Synthesis of Indazoles.[8][3][4][5][6][7][9][10] Retrieved from

-

Macsen Labs. (n.d.).[3] 5-Nitroindazole Product Specifications. Retrieved from

Sources

- 1. 5-Amino-1-(3-fluorobenzyl)indazole synthesis - chemicalbook [chemicalbook.com]

- 2. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]

- 3. macsenlab.com [macsenlab.com]

- 4. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole synthesis [organic-chemistry.org]

- 7. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]

analytical techniques for characterizing 1-(3-fluorobenzyl)-5-nitro-1H-indazole products

This Application Note is designed for analytical chemists and process scientists involved in the characterization of indazole-based intermediates. It specifically addresses the challenge of distinguishing regioisomers in 1-(3-fluorobenzyl)-5-nitro-1H-indazole (CAS: 529508-58-5), a critical precursor in the synthesis of bioactive molecules and synthetic cannabinoids (e.g., AB-FUBINACA derivatives).

Abstract

The alkylation of 5-nitroindazole with 3-fluorobenzyl halides yields a mixture of thermodynamically favored N1-alkyl and kinetically favored N2-alkyl regioisomers. Differentiating these isomers is critical, as only the N1-isomer typically possesses the desired pharmacological profile. This guide details a self-validating analytical workflow combining HPLC-PDA-MS for purity assessment and 2D-NMR (NOESY) for definitive structural confirmation.

Introduction & Synthetic Context

The synthesis of 1-(3-fluorobenzyl)-5-nitro-1H-indazole involves the nucleophilic substitution of 5-nitroindazole. Due to the ambidentate nature of the indazole anion, alkylation occurs at both nitrogen atoms.

-

Target Molecule (N1): 1-(3-fluorobenzyl)-5-nitro-1H-indazole.[1][2]

-

Common Impurity (N2): 2-(3-fluorobenzyl)-5-nitro-2H-indazole.

While N1-alkylation is generally favored under thermodynamic control (high temperature, weak base), N2-alkylation often competes, requiring rigorous chromatographic separation and analytical validation.

Analytical Workflow Diagram

The following decision tree outlines the characterization logic.

Figure 1: Analytical workflow for the qualification of indazole intermediates.

Protocol 1: Chromatographic Separation (HPLC-PDA-MS)

Objective: Quantify purity and separate the N1/N2 regioisomers. Principle: N2-alkylated indazoles typically exhibit lower retention times on C18 stationary phases compared to N1-isomers due to differences in dipole moments and hydrogen bonding capabilities, though this can vary with mobile phase pH.

Method Parameters

| Parameter | Condition |

| Column | Agilent Zorbax Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent |

| Mobile Phase A | Water + 0.1% Formic Acid (buffer pH ~2.7) |

| Mobile Phase B | Acetonitrile (MeCN) + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temp | 40 °C |

| Detection | PDA (210–400 nm); Extract at 254 nm and 280 nm |

| MS Mode | ESI Positive (+); Scan range 100–600 m/z |

Gradient Table[3]

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10 | Equilibration |

| 2.0 | 10 | Isocratic Hold |

| 15.0 | 90 | Linear Gradient |

| 18.0 | 90 | Wash |

| 18.1 | 10 | Re-equilibration |

| 23.0 | 10 | Stop |

System Suitability Criteria:

-

Resolution (

): > 1.5 between N1 and N2 isomers (if present). -

Tailing Factor: < 1.5 for the main peak.

-

Mass Accuracy:

amu.

Protocol 2: Structural Elucidation (NMR Spectroscopy)

Objective: Definitive assignment of the N1 vs. N2 regioisomer. Causality: The position of the benzyl group dictates the through-space magnetic interactions (NOE) between the benzyl methylene protons and the indazole ring protons.

Sample Preparation

-

Solvent: DMSO-

(Preferred for solubility and signal separation). -

Concentration: ~10 mg in 0.6 mL.

1H NMR Expected Data (DMSO- )

Note: Chemical shifts are diagnostic estimates based on 5-nitroindazole analogs.

| Proton Assignment | Approx. Shift ( | Multiplicity | Diagnostic Note |

| H-3 (Indazole) | 8.40 – 8.60 | Singlet (s) | Distinctive sharp singlet. |

| H-4 (Indazole) | 8.70 – 8.90 | Doublet (d, | Deshielded by adjacent Nitro group. |

| H-6 (Indazole) | 8.15 – 8.25 | Doublet of Doublets (dd) | Coupling with H4 and H7. |

| H-7 (Indazole) | 7.80 – 8.00 | Doublet (d, | Critical for NOE (N1 isomer). |

| N- | 5.60 – 5.85 | Singlet (s) | The "Anchor" for NOESY. |

| Ar-F Protons | 7.00 – 7.50 | Multiplet (m) | Characteristic of 3-fluorobenzyl. |

The Self-Validating Step: 2D NOESY

To confirm the N1 regioisomer, you must observe specific Nuclear Overhauser Effect (NOE) correlations.

-

N1-Isomer Validation: Strong NOE cross-peak between Benzyl

and Indazole H-7 . -

N2-Isomer (Impurity): Strong NOE cross-peak between Benzyl

and Indazole H-3 .

Regioisomer Logic Diagram

Figure 2: NOESY correlation logic for definitive regioisomer assignment.

Protocol 3: Vibrational Spectroscopy (FT-IR)

Objective: Rapid identification of functional groups (Quality Control). Method: ATR (Attenuated Total Reflectance) on solid powder.

Diagnostic Bands:

-

Nitro (

) Asymmetric Stretch: ~1520–1540 cm⁻¹ (Strong). -

Nitro (

) Symmetric Stretch: ~1340–1350 cm⁻¹ (Strong). -

C-F Stretch: ~1200–1250 cm⁻¹.

-

C=N / C=C (Indazole Ring): 1610–1630 cm⁻¹.

Summary of Specifications

For a batch to be released for downstream synthesis, it should meet the following provisional specifications:

| Test | Method | Specification |

| Appearance | Visual | White to Yellow/Beige Crystalline Solid |

| Identification A | HPLC-MS | Retention time matches std; MW = 271.2 |

| Identification B | 1H NMR | Consistent with structure; NOE Benzyl-H7 observed |

| Purity | HPLC-UV (254 nm) | |

| Regioisomer Impurity | HPLC-UV | N2-isomer |

References

-

Regioselectivity in Indazole Alkylation: Luo, G., Chen, L., & Dubé, P. (2011). Regioselective N-Alkylation of Indazoles. The Journal of Organic Chemistry, 76(16), 6814–6819. [Link]

-

NMR Characterization of Indazole Isomers: Claramunt, R. M., et al. (2011). The structure of N-alkylindazoles in the solid state and in solution. Arkivoc, (ii), 131-144. [Link]

-

Synthesis of Fluorobenzyl Indazole Precursors: Banister, S. D., et al. (2015). Pharmacology of Indazole- and Pyrazole-Carboxamide Synthetic Cannabinoids. ACS Chemical Neuroscience, 6(9), 1546–1559. (Provides context for the 3-fluorobenzyl moiety). [Link]

-

Mechanistic Insight (N1 vs N2): Kerr, W. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1030–1040. [Link]

Sources

methods for introducing diversity at the 5-position of indazole

Application Notes & Protocols

Introduction: The Indazole Core and the Strategic Importance of C-5 Functionalization

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents approved for oncology, anti-emesis, and pain management.[1][2] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, offers a versatile three-dimensional framework for interacting with biological targets.[3] Among the various positions on the indazole ring system, the C-5 position is of particular strategic importance. Modifications at this site project into solvent-exposed regions in many kinase active sites, providing a powerful handle to modulate potency, selectivity, and pharmacokinetic properties. Consequently, robust and versatile synthetic methods for introducing a wide array of functional groups at the C-5 position are critical for modern drug discovery campaigns.[4]

This guide provides an in-depth analysis and detailed protocols for the most effective methods of C-5 indazole functionalization, with a focus on palladium-catalyzed cross-coupling reactions and direct C-H activation. The methodologies are presented with an emphasis on the underlying chemical principles, enabling researchers to not only apply these protocols but also to adapt and troubleshoot them for their specific molecular targets.

Core Strategies for C-5 Indazole Diversification

The introduction of molecular diversity at the C-5 position typically begins from a pre-functionalized indazole, most commonly a 5-haloindazole (e.g., 5-bromo-1H-indazole) or a 5-amino-1H-indazole. These starting materials serve as versatile platforms for a host of powerful chemical transformations.

Figure 1: Key synthetic pathways for the functionalization of the indazole C-5 position.

Method 1: Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing C(sp²)–C(sp²) bonds, offering exceptional functional group tolerance and reliability.[5][6] Starting from a 5-bromoindazole, this reaction enables the introduction of a vast array of aryl and heteroaryl moieties.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-1H-indazole

This protocol is adapted from methodologies reported for the coupling of various 5-bromoindazoles with aryl and heteroaryl boronic acids.[7][8]

Materials:

-

5-Bromo-1H-indazole

-

Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane ([Pd(dppf)Cl₂]·CH₂Cl₂) (2-5 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equivalents)

-

1,2-Dimethoxyethane (DME) or Dioxane/Water mixture

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 5-bromo-1H-indazole (1.0 eq.), the corresponding boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

-

Catalyst Addition: Under a positive pressure of inert gas, add the [Pd(dppf)Cl₂] catalyst (0.03 eq.).

-

Solvent Addition: Add degassed solvent (e.g., DME/H₂O 4:1, 0.1 M concentration relative to the bromoindazole). The solvent should be thoroughly degassed by sparging with argon for at least 30 minutes prior to use.

-

Reaction: Heat the mixture to 80-100 °C (or as specified by microwave protocol) and stir vigorously until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-16 hours).[8]

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-substituted indazole.

Scientist's Insight (Causality):

-

Catalyst Choice: [Pd(dppf)Cl₂] is a robust, air-stable precatalyst that is highly effective for a wide range of Suzuki couplings.[8] The dppf ligand provides the right balance of electron richness and steric bulk to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[9]

-

Base and Solvent: An aqueous base like K₂CO₃ is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[6][10] A mixed solvent system like DME/water or dioxane/water ensures solubility for both the organic substrates and the inorganic base.

Data Presentation: Scope of Suzuki-Miyaura Coupling

The following table summarizes representative yields for the coupling of 5-bromoindazoles with various boronic acids, demonstrating the versatility of the method.

| Entry | Indazole Substrate | Boronic Acid Partner | Catalyst | Yield (%) | Reference |

| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | [Pd(dppf)Cl₂] | 92 | [8] |

| 2 | 5-Bromo-1-ethyl-1H-indazole | 2-Thiopheneboronic acid | [Pd(dppf)Cl₂] | 85 | [8] |

| 3 | 5-Bromo-1H-indazole | 4-Methoxyphenylboronic acid | [Pd(dppf)Cl₂] | 88 | [5] |

| 4 | 5-Bromo-1H-indazole | 3-Fluorophenylboronic acid | [Pd(dppf)Cl₂] | 79 | [5] |

Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for forging C-N bonds, enabling the coupling of aryl halides with a vast range of nitrogen nucleophiles.[11] This reaction is invaluable for installing amines, amides, and other nitrogen-containing heterocycles at the C-5 position, which are common motifs in kinase inhibitors.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 5-Bromo-1H-indazole

This protocol is based on well-established conditions for coupling heteroaryl halides with amines, leveraging modern palladium precatalysts and ligands.[12][13][14]

Materials:

-

5-Bromo-1H-indazole (or a suitable N-protected version)

-

Amine or Amide (1.1 - 1.5 equivalents)

-

Palladium precatalyst (e.g., G3-Xantphos, 2 mol%)

-

Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 - 2.0 equivalents)

-

Toluene or 1,4-Dioxane, anhydrous

-

Argon or Nitrogen gas supply

Step-by-Step Procedure:

-

Reaction Setup: In a glovebox or under a stream of argon, add the palladium precatalyst (0.02 eq.) and the base (e.g., NaOtBu, 1.5 eq.) to a dry reaction tube.

-

Reagent Addition: Add the 5-bromo-1H-indazole (1.0 eq.) and the amine nucleophile (1.2 eq.).

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane (0.1 M).

-

Reaction: Seal the tube tightly and heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction by LC-MS. Reaction times can vary from 4 to 24 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

-

Extraction: Wash the filtrate with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash chromatography or preparative HPLC to obtain the desired 5-aminoindazole derivative.

Scientist's Insight (Causality):

-

Catalyst System: Modern Buchwald-Hartwig reactions often employ well-defined palladium precatalysts paired with sterically demanding, electron-rich phosphine ligands (like Xantphos).[11][15] This combination promotes the challenging reductive elimination step that forms the C-N bond and prevents catalyst decomposition at high temperatures.

-

Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, generating the active nitrogen nucleophile for the catalytic cycle.[11] For more sensitive substrates, a milder base like Cs₂CO₃ may be used.

Figure 2: A typical experimental workflow for the Buchwald-Hartwig amination protocol.

Method 3: Direct C-H Activation for C-5 Arylation

Direct C-H activation has emerged as a highly atom-economical and efficient strategy for forming C-C bonds, avoiding the need for pre-functionalized starting materials like organohalides or organometallics.[16] While regioselectivity can be a challenge, methods for the direct C-5 arylation of certain azole systems, including indazoles, have been developed.[17][18]

Protocol 3: Ligandless Palladium-Catalyzed Direct C-5 Arylation

This protocol is conceptualized from advances in the direct arylation of azoles, where specific conditions can favor functionalization at the C-5 position.[17]

Materials:

-

1H-Indazole (or suitable N-protected derivative)

-

Aryl Bromide (1.5 - 2.0 equivalents)

-

Palladium(II) Acetate (Pd(OAc)₂) (5-10 mol%)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)

-

Benzoic Acid or Pivalic Acid (20-30 mol%)

-

Anisole or Dimethylacetamide (DMA), high-boiling solvent

-

Argon or Nitrogen gas supply

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add 1H-indazole (1.0 eq.), the aryl bromide (1.5 eq.), Pd(OAc)₂ (0.05 eq.), the base (e.g., K₂CO₃, 2.0 eq.), and the carboxylic acid additive (0.3 eq.).

-

Inert Atmosphere: Evacuate and backfill the tube with argon three times.

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., Anisole, 0.2 M).

-

Reaction: Heat the sealed tube to 130-150 °C for 12-24 hours. The high temperature is often necessary to promote C-H bond cleavage.

-

Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and filter through celite.

-

Extraction: Wash the filtrate sequentially with water and brine. Dry the organic phase over Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purification: Purify the residue via column chromatography to isolate the 5-aryl-indazole product.

Scientist's Insight (Causality):

-

Mechanism and Regioselectivity: Direct C-H arylation typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway.[19] The carboxylic acid additive is believed to act as a proton shuttle, facilitating this key C-H cleavage step. Regioselectivity for the C-5 position over other C-H bonds (C-3, C-4, C-6, C-7) is often substrate- and condition-dependent and can be challenging to achieve perfectly. The electronic nature of the indazole ring generally makes the C-3 position most acidic, but steric and coordinating effects can direct functionalization elsewhere.[20]

-

Ligandless Conditions: While many C-H activation reactions require specialized ligands, some protocols for electron-rich heterocycles can proceed effectively with a simple palladium salt.[17] The absence of a phosphine ligand can sometimes alter the regiochemical outcome and simplify purification.

Conclusion and Future Outlook

The functionalization of the indazole C-5 position is a cornerstone of synthetic strategies in medicinal chemistry. Palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig aminations, provide highly reliable and versatile platforms for introducing a vast chemical diversity starting from 5-bromoindazoles. These methods are mature, well-understood, and supported by a wide range of commercially available catalysts and reagents. Concurrently, the field of direct C-H activation offers a more modern, atom-economical approach. While challenges in regioselectivity remain, ongoing research is continuously improving the precision and scope of these transformations, promising even more efficient synthetic routes in the future. Researchers equipped with these powerful methodologies are well-positioned to accelerate the discovery and development of next-generation indazole-based therapeutics.

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

-

Photochemical Conversion of Indazoles into Benzimidazoles. Angewandte Chemie International Edition. [Link]

-

C-H functionalization of 2H-indazole. ResearchGate. [Link]

-

Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. [Link]

-

C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

-

Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. [Link]

-

Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles. ResearchGate. [Link]

-

Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Molecules. [Link]

-

General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. PubMed. [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

-

Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Bentham Science. [Link]

-

Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society. [Link]

-

Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. ResearchGate. [Link]

-

Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. ResearchGate. [Link]

-

[2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Journal of the American Chemical Society. [Link]

-

Recent Advances in C–H Functionalization of 2H-Indazoles. ResearchGate. [Link]

-

A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI. [Link]

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. [Link]

-

CH Bond activation of 2-isobutylthiazole at C5 position catalysed by Pd-N-heterocyclic carbene complexes. AVESİS. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

-

Suzuki–Miyaura cross-coupling of 5-bromoindole (6) and phenylboronic... ResearchGate. [Link]

-

Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. [Link]

-

5‐substituted indazoles as kinase inhibitors. ResearchGate. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI. [Link]

-

A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]

-

Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. YouTube. [Link]

-

High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. University of Pennsylvania. [Link]

-

Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Ignited Minds Journals. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caribjscitech.com [caribjscitech.com]

- 4. researchgate.net [researchgate.net]

- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]

- 10. odinity.com [odinity.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. mdpi.com [mdpi.com]

- 16. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]

- 18. abis-files.inonu.edu.tr [abis-files.inonu.edu.tr]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Solubilization Protocols for 1-(3-fluorobenzyl)-5-nitro-1H-indazole

Executive Summary & Compound Profile

The Challenge: 1-(3-fluorobenzyl)-5-nitro-1H-indazole (CAS: 529508-58-5) is a critical intermediate, most notably in the synthesis of the soluble guanylate cyclase (sGC) stimulator Riociguat (Adempas) .[1][2] Users frequently report "crashing out" (precipitation) during two critical phases:

-

Catalytic Hydrogenation: The nitro-to-amine reduction step where poor solubility coats the Pd/C catalyst, stalling the reaction.[1][2]

-

Biological Assays: Precipitation upon dilution from DMSO stocks into aqueous media, leading to false negatives in high-throughput screening (HTS).[1][2]

Physicochemical Profile:

| Property | Description | Technical Implication |

| Structure | Indazole core + Nitro group + Fluorobenzyl moiety | Planar aromatic stacking creates a high lattice energy (hard to break crystal structure).[1][2] |

| Lipophilicity | High LogP (Estimated > 3.[2]5) | The fluorobenzyl group significantly decreases water solubility compared to the parent 5-nitroindazole.[1][2] |

| Solubility Class | BCS Class II / IV (Low Solubility) | Requires polar aprotic solvents (DMSO, DMF) or specific co-solvent systems.[2] |

| Appearance | Crystalline Solid (Yellow/Beige) | High crystallinity indicates strong intermolecular forces requiring energy (heat/sonication) to overcome.[2] |

Module A: Chemical Synthesis (Reaction Solvents)

Context: You are attempting to reduce the nitro group to an amine (e.g., using H₂/Pd-C). The starting material is not dissolving in standard Methanol (MeOH) or Ethanol (EtOH).

Troubleshooting Guide: Overcoming Reaction Stalling

The Mechanism of Failure: If the starting material is not fully dissolved before the catalyst is added, the solid substrate coats the active sites of the heterogeneous catalyst (Pd/C). This creates a physical barrier preventing hydrogen adsorption, effectively killing the reaction kinetics.

Recommended Solvent Systems:

| Solvent System | Suitability | Protocol Notes |

| THF / Methanol (1:1) | Excellent | THF breaks the crystal lattice better than MeOH alone.[1][2] Compatible with Pd/C. |

| Ethyl Acetate (EtOAc) | Good | Good solubility, but slower hydrogenation kinetics than alcohols. |

| 2-MeTHF | Excellent | A greener alternative to THF with similar solubilizing power.[1][2] |

| Pure Methanol | Poor | Often requires excessive volumes (high dilution) or reflux temperatures.[2] |

Protocol: The "Pre-Dissolution" Technique

Do not mix catalyst, solvent, and solid substrate simultaneously.[2]

-

Weigh the 1-(3-fluorobenzyl)-5-nitro-1H-indazole into the reaction vessel.

-

Add Solvent (e.g., THF/MeOH 1:1).

-

Apply Energy: Sonicate for 5 minutes or warm to 40°C until the solution is optically clear .